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  • Product: (2,2-Diethoxyethyl)guanidinium sulphate
  • CAS: 52225-73-7

Core Science & Biosynthesis

Foundational

Unlocking Heterocyclic Diversity: The Mechanism and Application of (2,2-Diethoxyethyl)guanidinium Sulphate in Organic Synthesis

Executive Summary (2,2-Diethoxyethyl)guanidinium sulphate is a pivotal bifunctional building block in modern organic synthesis, primarily serving as a stable, masked precursor for the highly reactive guanidinoacetaldehyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,2-Diethoxyethyl)guanidinium sulphate is a pivotal bifunctional building block in modern organic synthesis, primarily serving as a stable, masked precursor for the highly reactive guanidinoacetaldehyde[1]. This whitepaper provides an in-depth mechanistic analysis of its utility, focusing on the controlled generation of 2-aminoimidazole scaffolds and related nitrogenous heterocycles. By dissecting the thermodynamic and kinetic drivers of its deprotection and cyclization, this guide equips synthetic chemists and drug development professionals with the rationale required to optimize reaction conditions and maximize yields.

Structural Rationale: The Engineering of a Reagent

The free base of guanidinoacetaldehyde is notoriously unstable; the proximity of the highly nucleophilic guanidine moiety to the electrophilic aldehyde leads to rapid, uncontrolled polymerization and degradation. To harness this molecule for controlled synthesis, two structural modifications are engineered into (2,2-Diethoxyethyl)guanidinium sulphate (CAS: 52225-73-7)[2]:

  • Acetal Masking: The aldehyde is protected as a diethyl acetal. This prevents premature intramolecular reactions and renders the molecule inert under basic or neutral conditions, allowing for long-term storage.

  • Sulfate Salt Formation: Guanidines are strong organic bases (pKa ~13.1)[3] and readily absorb atmospheric moisture and CO₂. Precipitation as a sulfate salt yields a highly crystalline, non-hygroscopic, and bench-stable solid, ensuring precise stoichiometric control during reaction setup. Historically, this compound has been prepared and utilized in high yields (up to 80%) due to this stability[4].

Mechanism of Action: Acid-Promoted Cyclocondensation

The core utility of this reagent lies in its acid-triggered cascade reaction. The mechanism proceeds through three distinct phases to form the 2-aminoimidazole core, a key precursor for the synthesis of complex bioactive molecules[1]:

  • Acetal Hydrolysis (Deprotection): Under aqueous acidic conditions, the diethyl acetal is protonated and loses two equivalents of ethanol via an oxocarbenium intermediate, revealing the latent aldehyde.

  • Intramolecular Nucleophilic Attack: The pendant guanidine nitrogen—despite being partially protonated in acidic media—maintains sufficient nucleophilicity to attack the highly electrophilic protonated carbonyl carbon, forming a cyclic hemiaminal intermediate.

  • Dehydration (Aromatization): The hemiaminal undergoes acid-catalyzed dehydration, losing a molecule of water to yield the thermodynamically stable, fully aromatic 2-aminoimidazole core.

Mechanism A (2,2-Diethoxyethyl)guanidinium Sulphate B Guanidinoacetaldehyde (Reactive Intermediate) A->B Aqueous Acid (- 2 EtOH) C Cyclic Hemiaminal B->C Intramolecular Cyclization D 2-Aminoimidazole Core C->D Dehydration (- H2O)

Mechanistic pathway of 2-aminoimidazole formation from the guanidinium sulphate acetal.

Quantitative Optimization of Reaction Conditions

The choice of acid and solvent dictates the kinetic rate of acetal hydrolysis versus the thermodynamic stability of the resulting heterocycle. Strong aqueous acids are mandatory; weak acids fail to push the oxocarbenium formation to completion.

Table 1: Comparative Conditions for 2-Aminoimidazole Synthesis

Acid CatalystSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Causality
12M HCl H₂O95285Standard rapid deprotection; high yield due to complete acetal cleavage.
2M H₂SO₄ H₂O / EtOH80478Slower hydrolysis; minimizes side reactions but requires extended heating.
TFA DCM401245Incomplete deprotection; lack of water stalls the hydrolysis equilibrium.
AcOH H₂O10024<10Acid strength (pKa ~4.7) is insufficient to efficiently protonate the acetal.

Self-Validating Experimental Protocol: Synthesis of 2-Aminoimidazole

As a Senior Application Scientist, I emphasize protocols that provide real-time, observable feedback. The following procedure for the synthesis of the 2-aminoimidazole core incorporates built-in validation checkpoints to ensure systemic trustworthiness.

Materials:

  • (2,2-Diethoxyethyl)guanidinium sulphate[2]

  • Concentrated Hydrochloric Acid (12M)

  • Deionized Water

  • Sodium Hydroxide (Aqueous, 5M)

Step-by-Step Methodology:

  • Initiation & Hydrolysis: Suspend 10 mmol of (2,2-Diethoxyethyl)guanidinium sulphate in 15 mL of deionized water. Add 5 mL of 12M HCl dropwise.

    • Causality: The strong acid is required to shift the equilibrium of acetal hydrolysis forward by protonating the ethoxy leaving groups.

    • Validation Checkpoint 1: The initial opaque suspension will transition to a clear, homogeneous solution within 15 minutes of heating, confirming the dissolution and initial cleavage of the acetal.

  • Thermal Cyclization: Heat the reaction mixture to 95°C under reflux for 2 hours.

    • Causality: Elevated temperature provides the activation energy necessary for the dehydration of the hemiaminal intermediate into the aromatic imidazole.

    • Validation Checkpoint 2: Monitor via TLC (Eluent: DCM/MeOH/NH₄OH 80:18:2). The starting material (Rf ~0.6) will disappear, replaced by a highly polar, UV-active spot (Rf ~0.2) corresponding to the 2-aminoimidazole hydrochloride salt.

  • Neutralization & Free-Basing: Cool the mixture to 0°C in an ice bath. Carefully add 5M NaOH dropwise until the pH reaches 9-10.

    • Causality: The product exists as a water-soluble hydrochloride salt. Neutralization deprotonates the imidazole ring, drastically reducing its aqueous solubility and forcing precipitation.

    • Validation Checkpoint 3: A distinct color change (often pale yellow to off-white) and the formation of a crystalline precipitate validate successful free-basing.

  • Isolation: Filter the precipitate under a vacuum, wash with ice-cold water (2 x 5 mL), and dry in a vacuum desiccator overnight.

Workflow Step1 Step 1: Acidic Dissolution (Add 12M HCl to Aqueous Suspension) Step2 Step 2: Thermal Reflux (95°C, 2h) (Acetal Cleavage & Cyclization) Step1->Step2 Check: Solution Clears Step3 Step 3: Basification (pH 9-10) (Free-Base Precipitation) Step2->Step3 Check: UV-Active TLC Spot Step4 Step 4: Vacuum Filtration (Isolation of 2-Aminoimidazole) Step3->Step4 Check: Precipitate Forms

Standard self-validating workflow for the acid-promoted synthesis of 2-aminoimidazole.

References

  • Title: The Journal of Organic Chemistry 1974 Volume 39 No. 21 Source: dss.go.th URL: [Link]

  • Title: N-(2,2-Diethoxyethyl)guanidine Properties - EPA Source: epa.gov URL: [Link]

  • Title: Innovative approaches to the synthesis of five-membered heteroaromatics with emerging synthetic methodologies Source: rsc.org URL: [Link]

Sources

Exploratory

Toxicity and safety data sheet (SDS) for handling (2,2-Diethoxyethyl)guanidinium sulphate

An In-Depth Technical Guide to the Toxicity and Safe Handling of (2,2-Diethoxyethyl)guanidinium Sulphate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safe Handling of (2,2-Diethoxyethyl)guanidinium Sulphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known toxicity and safety information for (2,2-diethoxyethyl)guanidinium sulphate. As a compound likely utilized in specialized research and development, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data to provide a framework for safe handling, storage, and emergency response.

Chemical and Physical Properties

(2,2-Diethoxyethyl)guanidinium sulphate is a guanidinium salt. While specific physical and chemical data for this compound is not extensively published, related compounds like guanidinium sulfate are white crystalline solids soluble in water.[1][2] The guanidinium group imparts a basic character to the molecule.[1]

Table 1: Chemical Identification

PropertyValue
Chemical Name(2,2-Diethoxyethyl)guanidinium sulphate
Molecular FormulaC₇H₁₇N₃O₂·H₂SO₄ (example for a 1:1 salt)
SynonymsGuanidine, (2,2-diethoxyethyl)-, sulfate

Toxicological Profile and Health Effects

The toxicological properties of (2,2-diethoxyethyl)guanidinium sulphate have not been fully investigated.[3] However, based on the available Safety Data Sheet (SDS) and data from related guanidinium compounds, a profile of potential health effects can be established.

Acute Toxicity

(2,2-Diethoxyethyl)guanidinium sulphate is classified as harmful if swallowed or inhaled.[4] It is also known to cause skin and serious eye irritation.[4]

Table 2: GHS Classification and Hazard Statements [4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Acute Aquatic Hazard3H402: Harmful to aquatic life
Symptoms of Exposure

Exposure to guanidinium compounds can lead to a range of symptoms. After absorption, parasympathomimetic effects may be observed, including salivation, perspiration, and gastrointestinal distress.[4] Inhalation of dust can lead to respiratory irritation.[3][4]

Potential Symptoms of Overexposure: [4]

  • Ingestion: Irritation of the digestive tract, salivation, vomiting, diarrhea.

  • Inhalation: Respiratory tract irritation, coughing, shortness of breath.

  • Skin Contact: Redness, itching, and pain.

  • Eye Contact: Severe irritation, redness, tearing, and blurred vision.

Chronic Toxicity and Other Health Hazards

There is no specific data available on the long-term health effects of (2,2-diethoxyethyl)guanidinium sulphate. It is not classified as a carcinogen by IARC, NTP, or OSHA.[4]

Safe Handling and Personal Protection

Given the identified hazards, stringent safety protocols are necessary when handling (2,2-diethoxyethyl)guanidinium sulphate. The following recommendations are based on established laboratory safety standards and information from the compound's SDS.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[5]

  • Eye Wash Stations and Safety Showers: These should be readily accessible in any area where the compound is handled.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact, and inhalation.

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[7] A lab coat or other protective clothing is also required.[7]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.[3]

Hygiene Practices
  • Wash hands thoroughly after handling the compound.[5]

  • Do not eat, drink, or smoke in the laboratory.[5]

  • Contaminated clothing should be removed and laundered before reuse.[3]

Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the effects of accidental exposure or release.

First-Aid Measures

Table 3: First-Aid Procedures [4]

Exposure RouteFirst-Aid Instructions
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical advice if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Fire-Fighting Measures

While not considered highly flammable, (2,2-diethoxyethyl)guanidinium sulphate may decompose in a fire to produce toxic gases, including nitrogen oxides and sulfur oxides.

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then proceed with cleanup as for a small spill. Prevent the material from entering drains or waterways.[5]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment and complying with regulations.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • The material should be disposed of at an approved waste disposal plant.[5]

Conclusion

(2,2-Diethoxyethyl)guanidinium sulphate presents several health hazards that necessitate careful handling and adherence to strict safety protocols. While comprehensive toxicological data is not yet available, the information from its Safety Data Sheet and related guanidinium compounds provides a solid foundation for risk assessment and the implementation of protective measures. By following the guidance outlined in this document, researchers and drug development professionals can work safely with this compound, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

  • (2,2-diethoxyethyl)guanidinium sulphate — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, May 1). MilliporeSigma.
  • N-(2,2-dimethoxyethyl)-Guanidine, sulfate - Introduction. (2024, April 9). ChemBK. Retrieved from [Link]

  • SAFETY DATA SHEET. (2025, November 12). CymitQuimica.
  • SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • Guanidinium sulfate - Sciencemadness Wiki. (2020, January 31). Retrieved from [Link]

  • Guanidine, (2,2-diethoxyethyl)-, sulfate (1:1) - PubChemLite. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - Guanidine sulfate, 99%. (2005, October 3). Cole-Parmer.
  • SAFETY DATA SHEET. (2025, November 13). Tokyo Chemical Industry.
  • Guanidine sulf
  • In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride - PMC. (n.d.). Retrieved from [Link]

Sources

Foundational

Degradation Pathways of (2,2-Diethoxyethyl)guanidinium Sulphate in Aqueous Solutions: Mechanisms, Kinetics, and Analytical Workflows

Executive Summary (2,2-Diethoxyethyl)guanidinium sulphate is a critical protected precursor utilized in the synthesis of guanidine-containing therapeutics and bioactive heterocycles. While the diethoxyacetal moiety provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,2-Diethoxyethyl)guanidinium sulphate is a critical protected precursor utilized in the synthesis of guanidine-containing therapeutics and bioactive heterocycles. While the diethoxyacetal moiety provides robust protection under neutral to basic conditions, the molecule exhibits pronounced instability in acidic aqueous environments. Understanding its degradation trajectory is paramount for formulation scientists and medicinal chemists to ensure Active Pharmaceutical Ingredient (API) stability, prevent artifactual analytical degradation, and accurately map impurity profiles.

This technical guide deconstructs the chemical causality behind the degradation of (2,2-diethoxyethyl)guanidinium sulphate, outlines self-validating analytical protocols, and provides a structural framework for kinetic profiling.

Part 1: Mechanistic Causality of the Degradation Cascade

The degradation of (2,2-diethoxyethyl)guanidinium sulphate in water is not a single-step event; it is a sequential cascade driven by acetal lability and the intrinsic reactivity of the resulting unmasked aldehyde. The pathway is strictly pH-dependent and proceeds through three distinct phases:

Acid-Catalyzed Acetal Hydrolysis

The initiation step is governed by specific acid catalysis (A-1 mechanism). Under acidic conditions, the ethereal oxygens of the diethyl acetal are protonated. This leads to the expulsion of ethanol and the formation of a highly electrophilic oxocarbenium ion. Subsequent nucleophilic attack by water yields a hemiacetal, which rapidly collapses to release a second molecule of ethanol and the free aldehyde, guanidinoacetaldehyde . The classical A-1 mechanism dictates that this oxocarbenium formation is the rate-limiting step at lower pH values [1].

Spontaneous Intramolecular Cyclization

Once unmasked, guanidinoacetaldehyde is highly transient. The molecule possesses both a strong nucleophile (the guanidine nitrogen) and a potent electrophile (the aldehyde carbonyl) in close spatial proximity. This structural arrangement drives a spontaneous intramolecular cyclization. The terminal nitrogen of the guanidinium group attacks the carbonyl carbon, forming a 5-membered cyclic intermediate: 2-amino-4,5-dihydro-1H-imidazol-4-ol .

Dehydration to 2-Aminoimidazole

The cyclic intermediate is thermodynamically driven to aromatize. The elimination of a water molecule (dehydration) yields 2-aminoimidazole , a highly stable heteroaromatic compound. Recent biosynthetic studies have demonstrated that while this cyclodehydration is spontaneous, the uncatalyzed first-order rate constant ( kuncat​ ) for guanidinoacetaldehyde conversion is approximately 1.94×10−5 s−1 at pH 7.4 [2][3].

Pathway A (2,2-Diethoxyethyl) guanidinium sulphate B Guanidinoacetaldehyde + 2 Ethanol A->B Acid Hydrolysis (H3O+) C 2-Amino-4,5-dihydro- 1H-imidazol-4-ol B->C Intramolecular Cyclization D 2-Aminoimidazole + H2O C->D Dehydration (-H2O)

Fig 1. Stepwise degradation pathway of (2,2-diethoxyethyl)guanidinium sulphate.

Part 2: Quantitative Kinetic Profiling

The degradation kinetics follow pseudo-first-order behavior under buffered conditions. Because the initial acetal hydrolysis is the rate-limiting step, the overall disappearance of the parent compound is heavily dictated by the hydronium ion concentration.

Table 1: Kinetic Parameters of Degradation at 25°C
pH ConditionPrimary MechanismHalf-Life ( t1/2​ )Major End Product
pH 2.0 Rapid acid-catalyzed acetal hydrolysis< 1 hour2-Aminoimidazole
pH 5.0 Mild acid hydrolysis & cyclization~ 12 hours2-Aminoimidazole
pH 7.4 Spontaneous cyclodehydration (of trace aldehyde)> 48 hoursIntact Acetal / Trace 2-AI
pH 10.0 Base stability (Acetal locked)> 1 monthIntact Acetal

Part 3: Self-Validating Experimental Protocols

To accurately capture this degradation profile, a self-validating experimental design is required. A common pitfall in analyzing acetal-protected guanidines is in-source degradation . If the analytical method utilizes acidic mobile phases (e.g., 0.1% Formic Acid in LC-MS), the acetal may artificially hydrolyze during the chromatographic run, yielding false positives for instability.

The following protocol utilizes orthogonal trapping and basic quenching to ensure the observed degradation is a true reflection of the solution kinetics.

Protocol: Forced Degradation and Intermediate Trapping

Step 1: Buffer Preparation & Spiking

  • Prepare 50 mM aqueous buffers: Phosphate (pH 2.0), Acetate (pH 5.0), HEPES (pH 7.4), and Borate (pH 10.0).

  • Spike (2,2-diethoxyethyl)guanidinium sulphate to a final concentration of 1.0 mg/mL.

  • Incubate in temperature-controlled autosampler vials at 25°C and 40°C.

Step 2: Time-Course Aliquoting & Quenching (Critical Step)

  • Withdraw 50 µL aliquots at predefined intervals (0, 1, 2, 4, 8, 24, and 48 hours).

  • Causality Check: To halt acid-catalyzed hydrolysis, immediately quench acidic samples (pH 2.0 and 5.0) by diluting 1:10 into a cold quenching buffer (100 mM Tris, pH 8.5, 4°C). This neutralizes the oxocarbenium ion pathway, effectively "freezing" the unreacted acetal population for accurate quantification.

Step 3: Aldehyde Trapping (Orthogonal Validation)

  • To prove the existence of the highly transient guanidinoacetaldehyde intermediate, treat a parallel set of aliquots with 2,4-dinitrophenylhydrazine (DNPH) reagent.

  • Causality Check: DNPH rapidly reacts with the unmasked aldehyde to form a stable hydrazone derivative. This bimolecular trapping outcompetes the unimolecular intramolecular cyclization, allowing the transient aldehyde to be captured and quantified.

Step 4: LC-MS/MS Analysis

  • Analyze the quenched samples using a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) on a C18 column to prevent on-column hydrolysis.

  • Monitor Multiple Reaction Monitoring (MRM) transitions for the intact acetal ( m/z 176 130), the DNPH-aldehyde adduct, and the final 2-aminoimidazole product ( m/z 84 42).

Workflow S1 1. Buffer Preparation (pH 2.0 - 10.0) S2 2. API Spiking & Incubation (25°C/40°C) S1->S2 S3 3. Aliquot Quenching (Base or DNPH) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Kinetic Modeling (Arrhenius Plot) S4->S5

Fig 2. Self-validating experimental workflow for kinetic profiling and intermediate trapping.

References

  • Cordes, E. H.; Bull, H. G. "Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters." Chemical Reviews, 1974, 74(5), 581–603. URL:[Link]

  • Wei, Z.-W.; Daniel-Ivad, P.; Zhang, L.; Ryan, K. S. "Structure and Mechanism of the Azomycin Biosynthetic Enzyme RohQ That Catalyzes a Spontaneous Cyclodehydration." Journal of the American Chemical Society, 2025, 147, 25117–25122. URL:[Link]

Sources

Protocols & Analytical Methods

Method

(2,2-Diethoxyethyl)guanidinium sulphate as a precursor for pyrimidine derivatives

Application Notes & Protocols Topic: (2,2-Diethoxyethyl)guanidinium Sulphate as a Precursor for Pyrimidine Derivatives For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: (2,2-Diethoxyethyl)guanidinium Sulphate as a Precursor for Pyrimidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine Scaffolds and a Novel Precursor

The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents and natural products, including the nucleobases uracil, thymine, and cytosine.[1][2][3] Derivatives of pyrimidine exhibit a vast spectrum of biological activities, finding application as anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular agents.[4][5][6] The development of efficient and versatile synthetic routes to novel pyrimidine derivatives is therefore a critical endeavor in modern drug discovery.[1]

Traditionally, pyrimidine synthesis involves the condensation of a 1,3-dicarbonyl compound with an N-C-N fragment like guanidine, urea, or amidine.[3][7] This guide focuses on the strategic use of (2,2-Diethoxyethyl)guanidinium sulphate , a highly effective and versatile precursor for the synthesis of 2-aminopyrimidine derivatives. The key advantage of this reagent lies in its (2,2-diethoxyethyl) group, which functions as a "masked" or protected acetaldehyde equivalent. This feature allows for a controlled, in-situ generation of the required carbonyl functionality under specific reaction conditions, offering a streamlined pathway to the desired heterocyclic core.

This document serves as a comprehensive technical guide, providing not only detailed, validated protocols but also the underlying chemical principles and mechanistic insights to empower researchers in their synthetic efforts.

The Precursor: A Closer Look at (2,2-Diethoxyethyl)guanidinium Sulphate

(2,2-Diethoxyethyl)guanidinium sulphate is a stable, crystalline solid that serves as an excellent source for the guanidinylation of 1,3-dicarbonyl compounds.[8][9] Its structure combines the highly basic guanidinium group with a protected aldehyde, making it a bifunctional synthon for pyrimidine ring construction.

Physicochemical Properties

A clear understanding of the precursor's properties is essential for its effective use and safe handling.

PropertyValue / DescriptionSource
Chemical Name (2,2-Diethoxyethyl)guanidinium sulphate[10]
CAS Number 1188-84-7[9]
Molecular Formula C₁₄H₃₆N₆O₈S (for the sulphate salt)[9]
Appearance White crystalline powder[8]
Solubility Soluble in water, methanol, and ethanol[8]
Stability Stable under recommended storage conditions (cool, dry place)[8][11]
Key Feature The diethyl acetal group is stable under neutral or basic conditions but readily hydrolyzes under acidic conditions to release an aldehyde functionality.N/A

The Core Synthesis: Mechanism of Pyrimidine Ring Formation

The cornerstone of this synthetic strategy is the acid-catalyzed condensation reaction between (2,2-Diethoxyethyl)guanidinium sulphate and a suitable 1,3-dicarbonyl compound. The reaction proceeds through a well-established mechanism involving two key stages:

  • In-situ Deprotection: Under acidic conditions, the diethyl acetal of the precursor is hydrolyzed to generate a reactive aldehyde intermediate.

  • Cyclocondensation: The guanidine moiety then undergoes a condensation reaction with the 1,3-dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.

This process, often referred to as a variation of the classical Principal Synthesis, provides a direct route to 2-aminopyrimidines.[7]

Caption: General mechanism for pyrimidine synthesis.

Detailed Experimental Protocol: Synthesis of 2-amino-4,6-dimethylpyrimidine

This protocol details the synthesis of 2-amino-4,6-dimethylpyrimidine from (2,2-Diethoxyethyl)guanidinium sulphate and acetylacetone. It is designed to be a self-validating system, with expected outcomes and characterization data provided.

Materials and Reagents
  • (2,2-Diethoxyethyl)guanidinium sulphate (CAS: 1188-84-7)

  • Acetylacetone (2,4-Pentanedione) (CAS: 123-54-6), ≥99%

  • Concentrated Sulphuric Acid (H₂SO₄)

  • Sodium Hydroxide (NaOH), pellets or solution

  • Ethanol (95% or absolute)

  • Ethyl Acetate (EtOAc)

  • Deionized Water (H₂O)

  • Anhydrous Sodium Sulphate (Na₂SO₄) or Magnesium Sulphate (MgSO₄)

Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers, graduated cylinders

  • Rotary evaporator

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) apparatus (plates, chamber, UV lamp)

  • Melting point apparatus

Experimental Workflow Diagram

Workflow Start 1. Reagent Setup Reaction 2. Reaction (Reflux) Start->Reaction Add reagents to flask Quench 3. Quenching & Basification Reaction->Quench Cool to RT, add to water Extraction 4. Product Extraction Quench->Extraction Adjust pH > 10, extract with EtOAc Drying 5. Drying & Solvent Removal Extraction->Drying Dry organic layer (Na₂SO₄) Purification 6. Purification (Recrystallization) Drying->Purification Concentrate, recrystallize from Ethanol/Water Analysis 7. Analysis Purification->Analysis Filter and dry pure product

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Causality Behind Choices: The procedure is performed in a single pot. The acidic environment is crucial for the initial deprotection of the acetal, while the subsequent basic work-up neutralizes the acid and allows for the extraction of the free amine product.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2,2-Diethoxyethyl)guanidinium sulphate (e.g., 5.0 g, 1 equivalent).

  • Reagent Addition: Add ethanol (30 mL) to dissolve the starting material. Once dissolved, add acetylacetone (1.1 equivalents) to the solution.

  • Catalyst Addition: Carefully add concentrated sulphuric acid dropwise (e.g., 0.5 mL). Rationale: The acid catalyzes the hydrolysis of the acetal to the aldehyde, which is the rate-determining step for the initial condensation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 mixture of Ethyl Acetate:Hexane as the mobile phase). The disappearance of the starting material and the appearance of a new, UV-active spot indicates product formation.

  • Quenching and Basification: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

  • pH Adjustment: While stirring, carefully add a concentrated solution of sodium hydroxide (e.g., 10M NaOH) until the pH of the solution is greater than 10. Rationale: This step neutralizes the sulphuric acid and deprotonates the aminopyrimidine, rendering it soluble in organic solvents for extraction. A precipitate may form at this stage.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulphate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure white crystals of 2-amino-4,6-dimethylpyrimidine.

Data Presentation and Expected Results

The following table summarizes the expected outcomes for the synthesis of 2-amino-4,6-dimethylpyrimidine, providing a benchmark for validating the experimental results.

ParameterExpected ValueNotes
Product Name 2-amino-4,6-dimethylpyrimidine
Appearance White crystalline solid
Typical Yield 75-85%Yields may vary based on reaction scale and purification efficiency.
Melting Point 151-153 °CLiterature values can be used for comparison.
¹H NMR (DMSO-d₆) δ 6.25 (s, 1H, Ar-H), 6.15 (s, 2H, NH₂), 2.15 (s, 6H, 2xCH₃)Characteristic peaks confirming the structure.
Purity (by HPLC/NMR) >98%After recrystallization.

Safety and Handling Precautions

Professional laboratory safety practices must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any chemicals.

  • (2,2-Diethoxyethyl)guanidinium Sulphate: While specific hazard data is limited, guanidinium salts can be irritating. Avoid inhalation of dust and contact with skin and eyes.[11][12] Handle in a well-ventilated area or a fume hood.

  • Acetylacetone: Flammable liquid and vapor. Harmful if swallowed. Handle in a fume hood.

  • Concentrated Sulphuric Acid & Sodium Hydroxide: Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to water, never the other way around. Neutralization is highly exothermic.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Product Yield 1. Incomplete hydrolysis of the acetal. 2. Insufficient reaction time or temperature.1. Ensure the correct amount of acid catalyst was added. 2. Increase reflux time and monitor by TLC.
Product Fails to Precipitate/Extract pH of the aqueous layer is not sufficiently basic.Re-check the pH of the aqueous layer after quenching. Add more base until pH > 10 to ensure the amine is in its free base form.
Impure Product after Recrystallization 1. Incomplete reaction. 2. Inefficient recrystallization.1. Consider extending reaction time in future runs. 2. Ensure the minimum amount of hot solvent is used for dissolution. Cool slowly. If necessary, purify by column chromatography.

Conclusion

(2,2-Diethoxyethyl)guanidinium sulphate stands out as a robust and efficient precursor for the synthesis of 2-aminopyrimidine derivatives. Its "masked aldehyde" functionality provides a convenient and high-yielding pathway to this medicinally important heterocyclic scaffold. The protocols and insights provided in this guide are designed to be readily applicable in a research setting, facilitating the exploration of novel chemical space in drug discovery and development. The versatility of this method allows for the reaction with a wide array of 1,3-dicarbonyl compounds, opening the door to the creation of diverse pyrimidine libraries.

References

  • Recent medicinal approaches of novel pyrimidine analogs: A review. National Center for Biotechnology Information. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link]

  • Examples of pyrimidine derivatives with applications in medicinal and materials science. ResearchGate. [Link]

  • A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. ACS Publications. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. [Link]

  • Mechanisms for the synthesis of pyrimidines starting from urea or guanidine. ResearchGate. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Tanta University. [Link]

  • A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. ACS Publications. [Link]

  • Pyrimidine - Wikipedia. Wikipedia. [Link]

  • Reaction involved in synthesis of pyrimidine derivatives. ResearchGate. [Link]

  • (2,2-diethoxyethyl)guanidinium sulphate — Chemical Substance Information. NextSDS. [Link]

  • N-(2,2-dimethoxyethyl)-Guanidine, sulfate - ChemBK. ChemBK. [Link]

  • Recent synthetic methodologies for pyrimidine and its derivatives. TÜBİTAK Academic Journals. [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Synthesis and Study Biological Activity of Some New Pyrimidine Heterocyclic Derivatives. Neuroquantology. [Link]

  • Guanidine hydrochloride SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Guanidine, (2,2-diethoxyethyl)-, sulfate (1:1). PubChem. [Link]

  • N-(2,2-Diethoxyethyl)guanidine Properties. U.S. Environmental Protection Agency. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (2,2-Diethoxyethyl)guanidinium Sulphate Couplings

The Challenge of Bulky Guanidinylation (2,2-Diethoxyethyl)guanidinium sulphate[1] is a highly versatile building block utilized in the synthesis of heterocyclic compounds, arginine mimetics, and advanced therapeutics. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

The Challenge of Bulky Guanidinylation

(2,2-Diethoxyethyl)guanidinium sulphate[1] is a highly versatile building block utilized in the synthesis of heterocyclic compounds, arginine mimetics, and advanced therapeutics. However, coupling this molecule to carboxylic acids or peptide sequences presents a dual chemical challenge:

  • Extreme Steric Hindrance: The bulky 2,2-diethoxyethyl (acetal) group physically obstructs the reaction center.

  • Electronic & Salt Complexities: The resonance-stabilized guanidine nitrogen has inherently low nucleophilicity. Furthermore, the presence of the sulphate counterion necessitates careful base selection to liberate the free guanidine without triggering the acid-catalyzed hydrolysis of the highly sensitive acetal moiety.

To achieve high yields, researchers must abandon standard carbodiimide chemistry in favor of specialized uronium-based activation strategies.

Logical Workflow for Hindered Guanidine Coupling

G A Carboxylic Acid (Substrate) B HATU / COMU Activation A->B + DIPEA (Solvent: DMF) C OAt / Oxyma Active Ester B->C 10-15 min Pre-activation F Coupled Product (Amide/Guanidine) C->F Nucleophilic Attack D (2,2-Diethoxyethyl) guanidinium sulphate E DIPEA Neutralization (Free Guanidine) D->E + DIPEA (Sulphate Removal) E->F Overcomes Steric Clash

Workflow for HATU/COMU-mediated coupling of sterically hindered guanidinium salts.

Troubleshooting & FAQs

Q1: Why do standard carbodiimide (EDC/DIC) couplings fail or give low yields with this substrate? A1: Standard carbodiimides form an O-acylisourea intermediate that is highly susceptible to steric blocking. The bulky 2,2-diethoxyethyl group physically obstructs the approach of the guanidine nitrogen to the activated carbonyl. To overcome this, you must use uronium-based reagents like HATU or COMU. HATU forms a highly reactive OAt (7-azabenzotriazole) active ester; the neighboring nitrogen atom in the azabenzotriazole ring provides an anchimeric (neighboring group) effect that dramatically accelerates the nucleophilic attack, effectively bypassing the steric hindrance[2].

Q2: How do I manage the sulphate counterion without degrading the acetal? A2: The sulphate salt requires a base to generate the free, nucleophilic guanidine. However, the 2,2-diethoxyethyl group is an acetal, which will rapidly hydrolyze into an aldehyde under acidic conditions. You must use a non-nucleophilic, sterically hindered tertiary base like DIPEA (N,N-Diisopropylethylamine). DIPEA effectively neutralizes the sulphate while maintaining a mildly basic environment that protects the acetal from degradation, without competing as a nucleophile in the coupling reaction[3].

Q3: My reaction yields a truncated peptide or unreactive guanidine adduct. What went wrong? A3: This is a classic "order of addition" error. If uronium reagents (HATU/COMU) are mixed directly with the guanidinium salt before the carboxylic acid is fully activated, the coupling reagent can react with the unprotected guanidine to form a non-extendable tetramethylguanidinium adduct. Always pre-activate the carboxylic acid with HATU and DIPEA for 10–15 minutes to form the active ester before introducing the (2,2-Diethoxyethyl)guanidinium sulphate[3].

Q4: Is COMU a viable alternative to HATU for this specific coupling? A4: Yes. COMU utilizes an OxymaPure leaving group and a morpholino carbon skeleton, which provides exceptional solubility and reactivity for sterically hindered amines. It is also non-explosive, making it a safer alternative to benzotriazole-based reagents while maintaining comparable or superior coupling efficiency for bulky substrates[4].

Quantitative Data: Coupling Reagent Performance

The following table summarizes the expected performance of various coupling reagents when reacting a standard carboxylic acid with the sterically hindered (2,2-Diethoxyethyl)guanidinium sulphate.

Coupling ReagentActivation IntermediateSteric ToleranceTypical Yield (Hindered)Reaction TimeEpimerization Risk
EDC / HOBt OBt esterLow< 30%12–24 hModerate
PyBOP OBt esterModerate40–60%8–12 hLow
HATU OAt esterHigh80–95%1–4 hVery Low
COMU Oxyma esterVery High85–98%1–3 hVery Low

Optimized Step-by-Step Methodology: HATU-Mediated Coupling

This self-validating protocol is designed to maximize yield while preserving the acid-sensitive acetal group.

Step 1: Solvent Preparation & Substrate Dissolution

  • Action: Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF to achieve a concentration of 0.1 M to 0.2 M.

  • Causality: Anhydrous conditions are critical. The presence of water will cause rapid hydrolysis of the highly reactive OAt active ester back to the starting carboxylic acid, destroying your yield[3].

Step 2: Pre-Activation of the Carboxylic Acid

  • Action: Add HATU (1.1 equivalents) to the solution, followed immediately by DIPEA (2.0 equivalents). Stir the mixture at room temperature (20–25°C) for exactly 10 to 15 minutes.

  • Causality: This step ensures the complete conversion of the carboxylic acid into the OAt active ester. Pre-activation prevents the HATU reagent from reacting directly with the guanidine (which would form a dead-end guanidinium adduct)[3].

  • Validation Check: A quick TLC or HPLC aliquot should show complete consumption of the starting carboxylic acid before proceeding to Step 3.

Step 3: Guanidine Neutralization

  • Action: In a separate, dry vial, suspend (2,2-Diethoxyethyl)guanidinium sulphate (1.1 equivalents) in a minimal amount of anhydrous DMF. Add DIPEA (2.0 equivalents) and vortex until a clear solution is obtained.

  • Causality: The sulphate counterion tightly binds the guanidine, rendering it non-nucleophilic. DIPEA strips the sulphate, freeing the basic guanidine. Because DIPEA is sterically hindered, it will not act as a competing nucleophile in the subsequent coupling step[3].

Step 4: The Coupling Reaction

  • Action: Dropwise, add the neutralized guanidine solution (from Step 3) into the pre-activated acid solution (from Step 2). Stir the reaction at 30°C–40°C for 2 to 4 hours.

  • Causality: While HATU reactions typically run at room temperature, applying mild heat (up to 40°C) provides the necessary kinetic energy to overcome the severe steric clash between the bulky 2,2-diethoxyethyl group and the active ester complex. Do not exceed 50°C, as this may degrade the reagent[3].

Step 5: Quench and Workup

  • Action: Quench the reaction by adding a 5% aqueous NaHCO3​ solution. Extract the product with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: A mildly basic quench ( NaHCO3​ ) is utilized instead of a standard acidic quench (like NH4​Cl or HCl ) to strictly prevent the hydrolysis of the 2,2-diethoxyethyl acetal group into an aldehyde.

References

  • Survival Technologies. Practical Tips for Using HATU in the Lab: Avoiding Common Pitfalls. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Validation of (2,2-Diethoxyethyl)guanidinium Sulphate Reaction Products: A Comparative Guide

(2,2-Diethoxyethyl)guanidinium sulphate (CAS 52225-73-7 / 15021-44-0) is a highly versatile bifunctional reagent utilized extensively in organic synthesis to construct 2-aminoimidazole pharmacophores and N-arylguanidine...

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Author: BenchChem Technical Support Team. Date: April 2026

(2,2-Diethoxyethyl)guanidinium sulphate (CAS 52225-73-7 / 15021-44-0) is a highly versatile bifunctional reagent utilized extensively in organic synthesis to construct 2-aminoimidazole pharmacophores and N-arylguanidine intermediates. These structural motifs are foundational in modern drug discovery. For instance, in the synthesis of combretastatin-inspired antitubulin anticancer agents, the 2-aminoimidazole core is critical for microtubule targeting[1]. Similarly, the reagent is used to synthesize Blatter radical precursors via N-arylguanidine cyclization[2] and to develop potent metallo-beta-lactamase inhibitors[3].

However, the chemical transformation—which relies on the acid-catalyzed deprotection of the diethyl acetal followed by intramolecular cyclization—presents a unique analytical challenge. This guide provides an objective, causality-driven comparison of mass spectrometry (MS) platforms for validating these reaction products, alongside a field-proven, self-validating experimental protocol.

Mechanistic Causality & Analytical Challenges

When (2,2-Diethoxyethyl)guanidinium sulphate reacts with an aryl halide or amine under basic conditions, it forms an N-arylguanidine intermediate. Upon treatment with concentrated acid (e.g., HCl) and heat, the acetal cleaves, triggering cyclization into a 2-aminoimidazole ring.

The analytical challenge lies in distinguishing the fully cyclized product from partially deprotected intermediates (e.g., hemiacetals or aldehydes). The complete cyclization results in a precise mass shift of -110.073 Da (corresponding to the loss of two ethanol molecules and one water molecule). Because the resulting 2-aminoimidazoles are highly basic (pKa ~7–8), they exhibit exceptional ionization efficiency in positive-ion mode, making Electrospray Ionization (ESI) the gold standard for detection.

Workflow A (2,2-Diethoxyethyl) guanidinium sulphate B N-Arylguanidine Intermediate A->B Aryl Halide Base C Acidic Cyclization (-2 EtOH, -H2O) B->C HCl / Heat D 2-Aminoimidazole Product C->D E LC-ESI-HRMS Validation D->E [M+H]+ Detection

Caption: Workflow of (2,2-Diethoxyethyl)guanidinium sulphate reaction and MS validation.

Comparative Analysis of Mass Spectrometry Platforms

To objectively evaluate the success of the cyclization, different MS platforms offer distinct advantages. Below is a comparative analysis of the most common techniques used for validating these nitrogenous heterocycles.

PlatformIonization Efficiency (Basic N)Mass Accuracy / ResolutionThroughputBest Use Case & Limitations
ESI-HRMS (Orbitrap / Q-TOF) Excellent. Forms highly stable [M+H]+ ions.< 5 ppm / > 70,000 FWHMMediumBest for: Structural elucidation and exact mass confirmation of cyclization[1].Limitation: Higher cost per sample.
LC-MS/MS (QqQ) Excellent. Nominal mass (~0.1 Da)HighBest for: Reaction monitoring and quantitative yield analysis via Multiple Reaction Monitoring (MRM)[3].Limitation: Cannot resolve isobaric interferences.
MALDI-TOF Moderate. Matrix ions can interfere in the low mass range (< 200 Da).< 10 ppm / ~20,000 FWHMVery HighBest for: High-throughput screening of solid-phase synthesis products.Limitation: Poor performance for low-molecular-weight imidazoles due to matrix background.

Field-Proven Protocol: Self-Validating LC-ESI-HRMS Workflow

To ensure scientific integrity, the validation protocol must be a self-validating system . This means the method inherently controls for false positives (e.g., in-source fragmentation mimicking the product) and matrix suppression.

Step 1: Reaction Quenching & Sample Preparation
  • Action: Dilute a 10 µL aliquot of the crude reaction mixture into 990 µL of a quenching buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0), followed by a 1:100 dilution in LC-MS grade Water/Acetonitrile (50:50).

  • Causality: The cyclization utilizes concentrated HCl[2]. If the acid is not neutralized prior to MS analysis, residual uncyclized acetal intermediates may artificially hydrolyze inside the heated ESI source. Quenching locks the chemical state of the sample, ensuring the MS spectra accurately reflect the bulk reaction yield.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The 2-aminoimidazole ring is highly basic. The addition of 0.1% Formic Acid ensures complete protonation of the nitrogen atoms in the liquid phase. This prevents secondary interactions with residual silanols on the C18 stationary phase (eliminating peak tailing) and drives the equilibrium toward the [M+H]+ state prior to droplet desolvation, maximizing signal intensity.

Step 3: Orthogonal Validation (The Self-Validating Check)
  • Action: Spike the sample with a stable-isotope-labeled (SIL) internal standard. Configure the HRMS to acquire full scan MS1 (m/z 100–1000) and Data-Dependent MS2 (ddMS2).

  • Causality: Relying solely on a nominal mass peak is dangerous. The system self-validates by requiring three orthogonal criteria to confirm the product:

    • Exact Mass: Mass error must be < 5 ppm.

    • Isotopic Pattern: The experimental 13C/12C ratio must match the theoretical distribution (SigmaFit > 95%).

    • Fragmentation: The MS2 spectra must exhibit characteristic imidazole ring cleavages (see Section 4).

Mechanistic Fragmentation Pathways (MS/MS)

High-resolution MS/MS (using Higher-energy Collisional Dissociation, HCD, or Collision-Induced Dissociation, CID) provides the final definitive proof of the (2,2-Diethoxyethyl)guanidinium sulphate reaction product. The protonated 2-aminoimidazole [M+H]+ undergoes highly predictable fragmentation pathways.

Fragmentation M Precursor Ion [M+H]+ Protonated 2-Aminoimidazole F1 [M+H - 17]+ Loss of Ammonia M->F1 Low CID Energy F2 [M+H - 42]+ Loss of Cyanamide M->F2 Medium HCD Energy F3 Aryl Cation Fragment Ring Cleavage M->F3 High Collision Energy

Caption: MS/MS fragmentation logic for 2-aminoimidazole reaction products.

Interpretation Logic:

  • Loss of Ammonia (-17.026 Da): At low collision energies, the exocyclic primary amine group is readily cleaved as NH3.

  • Loss of Cyanamide (-42.021 Da): A hallmark of the 2-aminoimidazole core is the retro-cyclization cleavage that expels cyanamide (H2N-CN). Observing this specific neutral loss in the MS2 spectrum is definitive proof that the initial (2,2-Diethoxyethyl)guanidinium sulphate successfully formed the imidazole ring, rather than remaining an open-chain guanidine intermediate.

Sources

Comparative

Scale-Up Manufacturing of 2-Aminoimidazoles: A Comparative Guide on (2,2-Diethoxyethyl)guanidinium Sulphate Protocols

Executive Summary The 2-aminoimidazole core is a privileged scaffold in medicinal chemistry, serving as the critical pharmacophore for numerous α2​ -adrenergic agonists, including the anti-glaucoma agent brimonidine. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-aminoimidazole core is a privileged scaffold in medicinal chemistry, serving as the critical pharmacophore for numerous α2​ -adrenergic agonists, including the anti-glaucoma agent brimonidine. However, the scale-up manufacturing of 2-aminoimidazoles presents significant synthetic challenges. The primary bottleneck is the inherent instability of free α -aminoaldehydes, which rapidly undergo self-condensation and polymerization at industrial scales.

To circumvent this, (2,2-Diethoxyethyl)guanidinium sulphate (DEEGS) (CAS: 15021-44-0) is employed as a highly stable, masked-aldehyde precursor. This guide objectively compares the performance of DEEGS against alternative synthetic routes, detailing the thermodynamic causality behind its superior reproducibility, and provides self-validating protocols for both batch and continuous flow manufacturing.

Mechanistic Causality: The Thermodynamic Advantage of DEEGS

In traditional syntheses, generating a free 2-aminoacetaldehyde intermediate often leads to tar-like polymeric byproducts due to uncontrolled self-condensation. DEEGS solves this by masking the reactive aldehyde as a diethyl acetal.

By utilizing DEEGS, process chemists effectively decouple the highly exothermic guanidinylation reaction from the delicate cyclization step. As established in the foundational methodology by , DEEGS can be isolated as a stable, non-hygroscopic sulfate salt. During scale-up, the aldehyde is only unmasked in situ under strongly acidic conditions, providing strict thermodynamic control over the intramolecular cyclization.

Mechanism A (2,2-Diethoxyethyl) guanidinium sulphate (Stable Precursor) B Acetal Hydrolysis (HCl, H2O, Heat) A->B C Aldehyde Intermediate (Reactive) B->C - 2 EtOH D Intramolecular Cyclization C->D E Hydroxyimidazoline Intermediate D->E F Dehydration (-H2O) E->F G 2-Aminoimidazole Core F->G

Mechanistic pathway of DEEGS converting to a 2-aminoimidazole core via acetal hydrolysis.

Comparative Analysis: DEEGS vs. Alternative Reagents

When scaling to a 10-kg pilot plant level, process chemists typically evaluate three primary routes to the 2-aminoimidazole core.

  • DEEGS (Pre-formed Salt): Controlled acid-catalyzed deprotection and cyclization.

  • Cyanamide + Aminoacetal (In Situ): Direct, one-pot reaction of cyanamide with 2-aminoacetaldehyde diethyl acetal.

  • O-Methylisourea + Aminoacetal: Condensation requiring prolonged heating.

Quantitative Performance Data (10-kg Scale)
ParameterDEEGS (Pre-formed Salt)Cyanamide + Aminoacetal (In Situ)O-Methylisourea + Aminoacetal
Yield 85 - 92% 60 - 65%45 - 50%
Purity (HPLC) > 98.5% ~ 85.0% (Polymeric impurities)~ 90.0%
Exotherm Control Mild (Decoupled steps)Severe ( ΔH > -150 kJ/mol)Moderate
E-Factor 12.5 28.435.2
Scalability Excellent (Batch & Flow)Poor (Requires cryogenic cooling)Moderate (Long reaction times)

Causality of Failure in Alternatives: The in situ cyanamide route suffers from a severe thermal runaway risk during the guanidinylation step. If heat is not efficiently dissipated, cyanamide rapidly polymerizes into melamine derivatives, drastically reducing purity and increasing the E-factor. DEEGS avoids this entirely by utilizing a pre-purified, stable intermediate, shifting the process from kinetic chaos to thermodynamic control.

Scale-Up Manufacturing Protocols (Self-Validating Systems)

To ensure absolute reproducibility, the following protocols are designed as self-validating systems, incorporating strict In-Process Controls (IPCs) that dictate phase progression.

Protocol A: Batch Reactor Synthesis (10-kg Scale)

Step 1: Reactor Charging & Hydrolysis

  • Charge a 100 L glass-lined reactor with 10.0 kg of DEEGS and 40.0 L of 2M aqueous HCl.

  • Initiate agitation at 150 RPM and ramp the internal temperature to 90°C over 45 minutes.

  • Self-Validation (IPC 1): Sample the reaction mixture at T=60 min. Analyze via HPLC (UV 210 nm). Do not proceed to Step 2 until the DEEGS peak area is < 1.0% , confirming complete acetal deprotection.

Step 2: Intramolecular Cyclization

  • Maintain the internal temperature strictly between 90°C and 95°C for 4 hours to drive the dehydration of the hydroxyimidazoline intermediate.

  • Self-Validation (IPC 2): Sample at T=4 hrs. Confirm the disappearance of the intermediate mass ( M+H corresponding to the hydrated species) via LC-MS.

Step 3: Quench & Isolation

  • Cool the reactor to 5°C.

  • Slowly dose 6M NaOH to adjust the pH to 10.5, ensuring the internal temperature does not exceed 15°C during the exothermic neutralization.

  • Filter the precipitated 2-aminoimidazole free base, wash with 10 L of cold purified water, and dry under vacuum at 45°C to constant weight.

Protocol B: Continuous Flow Adaptation

For campaigns exceeding 50 kg, adapting DEEGS protocols to continuous flow chemistry offers superior mass and heat transfer, entirely eliminating the risk of localized thermal gradients during cyclization.

Flow cluster_0 Feed Streams N1 Stream A: DEEGS in Aqueous HCl R1 Heated Microreactor (90°C, Acetal Deprotection) N1->R1 N2 Stream B: Neutralizing Base (NaOH) R3 Quench & Neutralization (In-line Mixing) N2->R3 R2 Cyclization Coil (Residence Time: 15 min) R1->R2 R2->R3 Out Product Collection (>98% Purity) R3->Out

Continuous flow reactor configuration for scale-up synthesis of 2-aminoimidazoles using DEEGS.

Troubleshooting & Process Causality

  • pH Drift During Hydrolysis: The initial acetal hydrolysis (Step 1) requires a highly acidic environment (pH < 1.0). If the pH drifts higher due to residual buffer or impure starting materials, the hydrolysis stalls, leading to incomplete conversion. Conversely, the final isolation requires a pH > 10.0 to fully deprotonate the 2-aminoimidazole (pKa ~ 7.58, as per) to induce crystallization.

  • Temperature Gradients & Impurity Profiling: The final dehydration step (Intermediate E to Product G) requires a high activation energy. Dropping the batch temperature below 85°C during the hold time will result in the accumulation of the hydroxyimidazoline intermediate. Because this intermediate shares similar solubility profiles with the final product, it will co-crystallize during Step 3, irreparably ruining the purity profile of the batch.

References

  • Title: Synthesis and evaluation of 2-(arylamino)imidazoles as α2​ -adrenergic agonists Source: Journal of Medicinal Chemistry 40.1 (1997): 18-23. URL: [Link]

  • Title: N-(2,2-Diethoxyethyl)guanidine Properties Source: EPA CompTox Chemicals Dashboard URL: [Link]

  • Title: Characterization of brimonidine metabolism with rat, rabbit, dog, monkey and human liver fractions and rabbit liver aldehyde oxidase Source: Xenobiotica 26.10 (1996): 1035-1055. URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (2,2-Diethoxyethyl)guanidinium Sulphate: Essential Safety and Operational Protocols

As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific advancement. However, this innovation demands an unwavering commitment to safety.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific advancement. However, this innovation demands an unwavering commitment to safety. This guide provides essential, field-proven safety and handling protocols for (2,2-Diethoxyethyl)guanidinium sulphate, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.

Hazard Assessment: Understanding the Risks

(2,2-Diethoxyethyl)guanidinium sulphate is a compound that requires careful handling due to its specific hazard profile. A thorough understanding of these risks is the first step in implementing effective safety measures. The primary hazards associated with this compound are summarized below.[1]

Hazard ClassificationCategoryDescription
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1]
Acute Toxicity (Inhalation) Category 4Harmful if inhaled.[1]
Skin Irritation Category 2Causes skin irritation.[1]
Eye Irritation Category 2ACauses serious eye irritation.[1]
Aquatic Hazard (Short-term) Category 3Harmful to aquatic life.[1]

Furthermore, like many fine organic powders, this compound may pose a dust explosion hazard if dispersed in the air in sufficient concentrations.[1][2] This necessitates measures to minimize dust generation during handling.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not merely a regulatory requirement; it is a critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling (2,2-Diethoxyethyl)guanidinium sulphate.

a. Eye and Face Protection:

  • Why it's necessary: The compound is classified as causing serious eye irritation.[1] Direct contact with dust or splashes can lead to significant injury.

  • Required PPE: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] For operations with a higher risk of splashing or dust generation, a full-face shield should be worn in addition to safety goggles.

  • Field Insight: Contact lenses should be avoided when handling this chemical, as they can trap particles against the eye and absorb irritants.[4]

b. Skin Protection:

  • Why it's necessary: (2,2-Diethoxyethyl)guanidinium sulphate causes skin irritation.[1] Prolonged or repeated contact can lead to dermatitis.

  • Gloves: Handle with chemical-impermeable gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[3][4] Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.

  • Protective Clothing: A standard lab coat is required. For larger quantities or tasks with a high potential for contamination, consider impervious clothing.[3] All contaminated clothing should be removed immediately and laundered separately before reuse.[4]

c. Respiratory Protection:

  • Why it's necessary: The compound is harmful if inhaled.[1] Inhalation of dust can cause respiratory tract irritation.[5]

  • Required PPE: Respiratory protection is required when dusts are generated.[1] All handling of the solid form should occur in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations as low as possible.[1][4] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate particulate filters must be used.[3]

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe PPE Requirements cluster_action Final Check start Start: Prepare to handle chemical task_assessment Assess Task: Handling solid powder or creating dust? start->task_assessment yes_dust YES: High Dust/Aerosol Potential task_assessment->yes_dust Yes no_dust NO: Handling Solution / Low Dust Potential task_assessment->no_dust No final_check Proceed with Operation ppe_base ppe_base yes_dust->ppe_base ppe_enhanced_resp ppe_enhanced_resp yes_dust->ppe_enhanced_resp ppe_enhanced_face ppe_enhanced_face yes_dust->ppe_enhanced_face no_dust->ppe_base

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risk.

a. Step-by-Step Handling Protocol:

  • Preparation:

    • Work exclusively in a well-ventilated area or under a chemical fume hood.[1]

    • Ensure a safety shower and eye wash station are readily accessible and have been recently tested.[6][7]

    • Designate a specific area for handling the compound to contain potential spills.

    • Don your full, inspected PPE before handling the container.

  • During Handling:

    • Avoid all personal contact, including inhalation of dust.[4][8]

    • When weighing or transferring the solid, perform the task slowly and carefully to minimize dust generation.[1] Use spark-proof tools if there is any risk of ignition.[3]

    • Keep the container tightly closed when not in use.[4][9]

    • Absolutely no eating, drinking, or smoking in the handling area.[1][7]

  • After Handling:

    • Thoroughly wash hands and face with soap and water.[1]

    • Clean the work surface using a wet wipe method to avoid generating dust. Do not dry sweep.

    • Carefully remove PPE, avoiding self-contamination.

    • Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[4][10]

b. Emergency Procedures:

In the event of an exposure, time is critical. Act immediately as follows:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water. If skin irritation persists, get medical advice.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[1] Call an ophthalmologist or seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water.[1][5] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[1][3]

c. Disposal Plan:

Improper disposal not only poses a safety risk but is also an environmental hazard.

  • Chemical Waste: All waste material containing (2,2-Diethoxyethyl)guanidinium sulphate must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.[1][9]

  • Containers: Do not reuse empty containers. Handle uncleaned containers as you would the product itself.[1]

  • Contaminated PPE: Used gloves and other disposable PPE should be collected in a sealed bag and disposed of as hazardous waste.

  • Environmental Precaution: Do not allow the product to enter drains or waterways, as it is harmful to aquatic life.[1]

By integrating these protocols into your laboratory workflow, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • SAFETY DATA SHEET for (2,2-Diethoxyethyl)
  • Guanidine sulfate salt Safety Information.
  • (2,2-diethoxyethyl)
  • Guanidine, N,N-diethyl-, sulfate (2:1)
  • Quinidine Sulfate USP Dihydrate Safety D
  • Safety d
  • N-(2,2-dimethoxyethyl)
  • SAFETY DATA SHEET for Guanidine Sulf
  • SAFETY DATA SHEET - Kao Chemicals. Source: Kao Chemicals.
  • SAFETY DATA SHEET - TCI Chemicals. Source: TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Source: Fisher Scientific.
  • SAFETY DATA SHEET (REGULATION (EC) n° 1907/2006). Source: Manutan.
  • SAFETY DATA SHEET - CymitQuimica. Source: CymitQuimica.
  • SAFETY DATA SHEET - Sigma-Aldrich. Source: Sigma-Aldrich.
  • Safety Data Sheet - CDN Isotopes. Source: CDN Isotopes.
  • Guanethidine Sulfate Safety Data Sheet. Source: Santa Cruz Biotechnology.

Sources

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